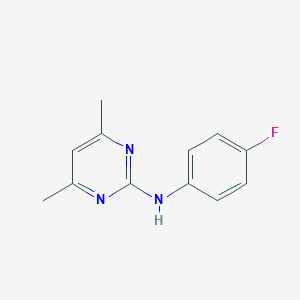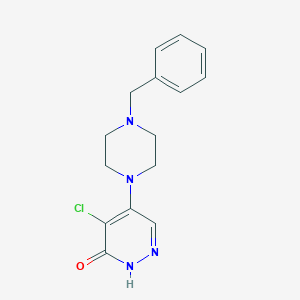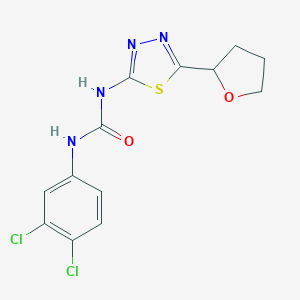![molecular formula C16H17N3O4S B284158 N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)
N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide, also known as Mps1-IN-1, is a small molecule inhibitor that selectively targets the mitotic checkpoint kinase, Mps1. Mps1 is a key regulator of the spindle assembly checkpoint, which is essential for proper chromosome segregation during cell division. Inhibition of Mps1 has been shown to induce mitotic defects and cell death in cancer cells, making it a promising target for cancer therapy.
Wirkmechanismus
N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide inhibits the activity of Mps1 by binding to its catalytic domain. This results in the disruption of the mitotic checkpoint and the induction of mitotic defects, including chromosome misalignment and spindle abnormalities. Ultimately, this leads to cell death in cancer cells.
Biochemical and Physiological Effects:
N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide has been shown to induce apoptosis and mitotic catastrophe in cancer cells. It also inhibits the proliferation of cancer cells and induces cell cycle arrest in the G2/M phase. In addition, N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as taxanes and vinca alkaloids.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide is a potent and selective inhibitor of Mps1, making it a valuable tool for studying the role of Mps1 in cancer biology. However, like many small molecule inhibitors, N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide has limitations in terms of its specificity and off-target effects. It is important to carefully design experiments and controls to ensure that the observed effects are due to Mps1 inhibition and not other factors.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide and its use in cancer therapy. One area of interest is the development of combination therapies that include N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide and other targeted agents. Another area of interest is the identification of biomarkers that can predict response to N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide treatment. Additionally, there is ongoing research on the development of more potent and selective Mps1 inhibitors that may have improved efficacy and fewer side effects.
Synthesemethoden
The synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide involves several steps, including the reaction of 2-bromo-4-nitropyridine with 4-(morpholin-4-ylsulfonyl)aniline to form 4-(morpholin-4-ylsulfonyl)phenyl)pyridine-2-nitro, followed by reduction with palladium on carbon to form the corresponding amine. The amine is then reacted with 2-chloro-4-methoxy-5-nitropyridine-3-carboxylic acid to yield the final product, N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In vitro studies have shown that N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide inhibits the growth of cancer cells and induces cell death. In vivo studies have demonstrated that N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide can inhibit tumor growth and improve survival in mouse models of cancer.
Eigenschaften
Molekularformel |
C16H17N3O4S |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N-(4-morpholin-4-ylsulfonylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N3O4S/c20-16(15-3-1-2-8-17-15)18-13-4-6-14(7-5-13)24(21,22)19-9-11-23-12-10-19/h1-8H,9-12H2,(H,18,20) |
InChI-Schlüssel |
XLXVUJIFKWSEDI-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B284076.png)
![N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)
![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)

![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)


![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)
![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)

